2,5-Dimethylhexanenitrile
Description
2,5-Dimethylhexanenitrile is an aliphatic nitrile featuring a six-carbon chain (hexane) with methyl groups at the 2nd and 5th positions and a nitrile (-CN) functional group. While this compound is of interest in organic synthesis and material science, direct data on its properties or applications are absent in the provided evidence. The closest structurally related compound in the evidence is 5,5-Dimethylhexanenitrile (CAS 121253-77-8), which shares a similar backbone but differs in methyl group placement. This analysis will focus on comparisons with analogous nitriles and branched aliphatic compounds from the evidence.
Properties
CAS No. |
58422-57-4 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2,5-dimethylhexanenitrile |
InChI |
InChI=1S/C8H15N/c1-7(2)4-5-8(3)6-9/h7-8H,4-5H2,1-3H3 |
InChI Key |
BGNGUPQFAFEWPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethylhexanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Hydrolysis: Nitriles can undergo hydrolysis in the presence of acids or bases to form carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Grignard Reaction: Nitriles react with Grignard reagents to form ketones.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Grignard Reaction: Grignard reagents (RMgX) in anhydrous conditions.
Major Products:
Hydrolysis: Carboxylic acids.
Reduction: Primary amines.
Grignard Reaction: Ketones.
Scientific Research Applications
2,5-Dimethylhexanenitrile has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethylhexanenitrile involves its interaction with molecular targets through its cyano group. The cyano group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis . The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
Structural and Functional Differences
Key compounds for comparison include:
| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Structural Features |
|---|---|---|---|---|
| 5,5-Dimethylhexanenitrile | 121253-77-8 | C₈H₁₅N | Nitrile | Methyl groups at C5, nitrile at C1 |
| 2,5-Dimethoxyphenylacetonitrile | 18086-24-3 | C₁₀H₁₁NO₂ | Aromatic nitrile, methoxy groups | Benzene ring with methoxy and nitrile |
| 2,5-Dimethylhexane-2,5-diamine | N/A | C₈H₂₀N₂ | Diamine | Methyl groups at C2 and C5, amine ends |
Physicochemical Properties
- Molecular Weight : 125.21 g/mol
- XLogP3 : 2.5 (indicative of moderate lipophilicity)
- Topological Polar Surface Area (TPSA) : 23.8 Ų (lower polarity due to aliphatic structure).
2,5-Dimethoxyphenylacetonitrile ():
- Molecular Weight : 177.2 g/mol
- Purity : ≥98% (high purity for synthetic applications).
- Reactivity : Stable under standard conditions, used in aryl coupling reactions.
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